molecular formula C11H15Cl2NO B1434811 3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride CAS No. 1803566-50-8

3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride

Cat. No. B1434811
CAS RN: 1803566-50-8
M. Wt: 248.15 g/mol
InChI Key: MQZFVCCQGZVCLW-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride, also known as 3CPMOH, is a synthetic compound that has been used in scientific research for its numerous biochemical and physiological effects. It is a derivative of oxolan-3-amine, and is used in laboratory experiments as a reagent, catalyst, and ligand. This compound has been used in a variety of scientific studies, ranging from drug design and development to biochemistry and physiology.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Anticancer Activity : A study by Rayes et al. (2019) discusses the synthesis of derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, highlighting their potential anticancer activity. These compounds were synthesized with the aim of modifying their structure to potentiate histone deacetylase inhibition (HDACI) capabilities, which is a target for cancer therapy (Rayes et al., 2019).

Antibacterial and Antioxidant Properties : The synthesis and evaluation of oxalates derived from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and their antibacterial and antioxidant activities are detailed in research by Арутюнян et al. (2012). This work demonstrates the potential of these compounds in combating bacterial infections and oxidative stress, showcasing the versatility of chlorophenyl derivatives in medicinal chemistry applications (Арутюнян et al., 2012).

Material Science and Catalysis

Synthesis of Polythiophenes : Bernier et al. (2002) report on the preparation of poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene], a postfunctionalizable and chromic polythiophene. The introduction of N-hydroxysuccinimide ester side groups allows for subsequent reaction with various amine-bearing molecules, demonstrating the utility of chlorophenyl derivatives in the synthesis of smart materials with potential applications in sensors and high-throughput screening tools (Bernier et al., 2002).

Synthetic Organic Chemistry

Corrosion Inhibition : Boughoues et al. (2020) synthesized amine derivative compounds including 2-{[(3-chlorophenyl)amino]methyl}phenol, investigating their performance as corrosion inhibitors on mild steel in an acidic medium. The study employs a combination of electrochemical measurements and surface analysis to evaluate the protective capabilities of these compounds, illustrating the role of chlorophenyl derivatives in industrial applications such as corrosion protection (Boughoues et al., 2020).

Antidepressive Activity : The synthesis and evaluation of the antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride by Guo Ya-nan (2010) is another example of the therapeutic potential of these compounds. Employing a forced swim test model in mice, this study identifies significant antidepressant effects, further broadening the scope of chlorophenyl derivatives in pharmacological research (Guo Ya-nan, 2010).

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZFVCCQGZVCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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